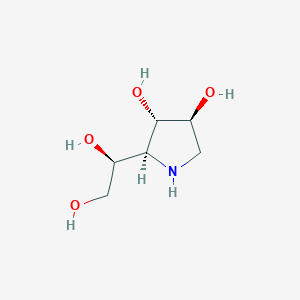
2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile typically involves the reaction of 2-chlorobenzoyl chloride with imidazole and a cyanide source. One common method includes the use of thionyl chloride to convert 2-chlorobenzoic acid to 2-chlorobenzoyl chloride, which then reacts with imidazole and a cyanide source under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorobenzoyl chloride
- 2-Chlorobenzoic acid
- 2-Chlorobenzyl chloride
Uniqueness
2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile is unique due to its imidazole ring structure combined with the 2-chlorobenzoyl and carbonitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
62366-27-2 |
|---|---|
Fórmula molecular |
C11H6ClN3O |
Peso molecular |
231.64 g/mol |
Nombre IUPAC |
2-(2-chlorobenzoyl)imidazole-1-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O/c12-9-4-2-1-3-8(9)10(16)11-14-5-6-15(11)7-13/h1-6H |
Clave InChI |
RINVITQXRPAFMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



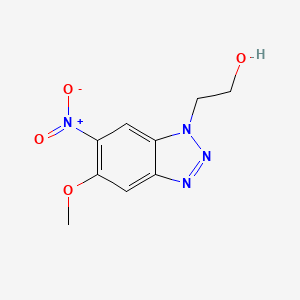




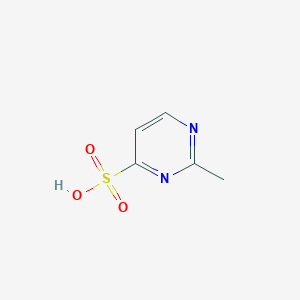
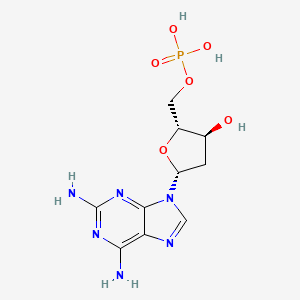


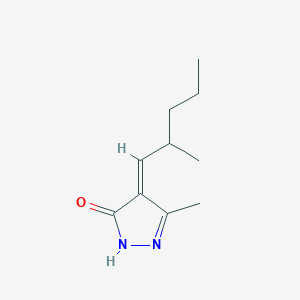
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)
